Ethyl 4-aminobenzamidoacetate

Description

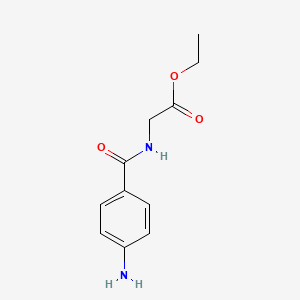

Ethyl 4-aminobenzamidoacetate is a benzoate ester derivative characterized by a para-aminobenzamido group attached to an ethyl acetate moiety. Its molecular structure combines aromatic and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via condensation reactions, often involving 4-aminobenzoic acid derivatives and acylating agents in solvents like tetrahydrofuran (THF) under mild conditions . Its applications span drug development, particularly as a precursor for antimicrobial or anti-inflammatory agents, though its specific biological activity remains under investigation.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-[(4-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |

InChI Key |

FZNPWCSYNNKHGK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |

sequence |

XG |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 4-aminobenzamidoacetate belongs to a broader class of substituted benzoates and benzamides. Key structural analogs include:

Methyl 4-Acetamido-2-Hydroxybenzoate

- Structural Differences :

- Substituents: Contains an acetamido group (CH₃CONH-) at the para position and a hydroxyl group (-OH) at the ortho position.

- Ester Group: Methyl ester (COOCH₃) instead of ethyl (COOCH₂CH₃).

- The acetamido group reduces nucleophilicity relative to the free amino group, limiting its reactivity in coupling reactions .

- Applications : Primarily used in antimicrobial agent synthesis due to its dual functional groups .

4-(4-Substitutedbenzamido)benzoic Acid Derivatives

- Structural Differences :

- Carboxylic acid (-COOH) replaces the ethyl ester.

- Substituents on the benzamido group vary (e.g., halides, methoxy groups).

- Functional Impact :

- Applications : Intermediate for anti-cancer and anti-inflammatory drugs due to tunable electronic properties .

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]benzoates

- Structural Differences: Incorporates a thiazolidinone ring fused with an acetylidene group. Additional methoxy and benzamido substituents.

- The acetylidene group enables cycloaddition reactions, broadening synthetic utility .

- Applications : Explored for antiviral and enzyme-inhibitory activities .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.